(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a chemical compound notable for its potential applications in various scientific fields, including medicinal chemistry and agricultural sciences. The compound's IUPAC name reflects its structural complexity, characterized by a cyano group, a difluorophenyl moiety, and a prop-2-enamide backbone. Its molecular formula is , with a molecular weight of approximately 276.31 g/mol. The compound is often utilized in research settings due to its unique properties and reactivity.
This compound can be sourced from specialized chemical suppliers and databases such as PubChem, which provides detailed information on its properties and potential applications. It falls under the category of organic compounds, specifically within the class of amides due to the presence of the amide functional group.
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide typically involves several key steps:
The synthesis may require specific reagents and conditions, such as:
The molecular structure of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide features:
The compound's structural formula can be represented as follows:
Key structural identifiers include:
InChI=1S/C15H17F2N2O/c1-10(19)9-11(20)12(16)14(10)13(18)15(17)8/h9H,1H3,(H,18,19)
The compound is capable of undergoing various chemical reactions including:
Reactions involving this compound may require careful control of pH and temperature to ensure selectivity and yield optimization.
The mechanism of action for (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide primarily revolves around its interactions with biological targets:
Quantitative data regarding binding affinities and efficacy in biological systems would typically be derived from pharmacological studies.
Key physical properties include:
Chemical properties encompass:
Relevant data for these properties can often be found in chemical databases such as PubChem.
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide has several potential applications:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1